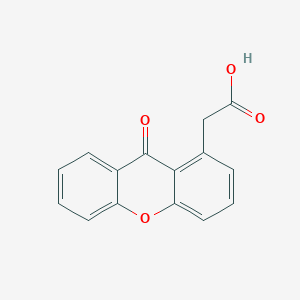

9H-Xanthene-1-acetic acid, 9-oxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9H-Xanthene-1-acetic acid, 9-oxo- is a compound belonging to the xanthone family, characterized by a dibenzo-γ-pyrone framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-1-acetic acid, 9-oxo- can be achieved through several methods. One common approach involves the classical and modified Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride/phosphoryl chloride, which produces xanthones in better yield and with shorter reaction times .

Industrial Production Methods: Industrial production methods for 9H-Xanthene-1-acetic acid, 9-oxo- often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave heating to accelerate the reaction process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 9H-Xanthene-1-acetic acid, 9-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions of 9H-Xanthene-1-acetic acid, 9-oxo- include ytterbium, palladium, ruthenium, and copper catalysts . Reaction conditions often involve the use of solvents such as dichloromethane and tetrahydrofuran, which are purified to ensure the desired reaction outcomes .

Major Products Formed: The major products formed from the reactions of 9H-Xanthene-1-acetic acid, 9-oxo- include various substituted xanthones, which exhibit enhanced biological activities. For example, 7-bromo-1,3-dihydroxy-9H-xanthen-9-one has shown potent inhibitory activities against certain cancer cell lines .

Scientific Research Applications

9H-Xanthene-1-acetic acid, 9-oxo- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other biologically active xanthone derivatives . In biology, it has been studied for its role in modulating calcium signaling and fluid secretion in salivary glands . In medicine, it has shown potential as a vascular disrupting agent targeting tumor blood vessels . Additionally, it has applications in the industry for the development of new pharmaceuticals and chemical products .

Mechanism of Action

The mechanism of action of 9H-Xanthene-1-acetic acid, 9-oxo- involves its ability to target specific molecular pathways. For instance, it acts as a vascular disrupting agent by increasing the permeability of tumor endothelial cells, which may involve the release of vasoactive mediators such as tumor necrosis factor . This increased permeability allows for better delivery of anticancer treatments to the tumor site.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 9H-Xanthene-1-acetic acid, 9-oxo- include other xanthone derivatives such as 7-bromo-1,3-dihydroxy-9H-xanthen-9-one and 6,8-dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid . These compounds share the xanthone scaffold but differ in their substituents, leading to variations in their biological activities.

Uniqueness: What sets 9H-Xanthene-1-acetic acid, 9-oxo- apart from other similar compounds is its specific ability to act as a vascular disrupting agent, making it a promising candidate for cancer therapy . Its unique structure and reactivity also contribute to its diverse applications in scientific research and industry.

Properties

CAS No. |

59292-04-5 |

|---|---|

Molecular Formula |

C15H10O4 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

2-(9-oxoxanthen-1-yl)acetic acid |

InChI |

InChI=1S/C15H10O4/c16-13(17)8-9-4-3-7-12-14(9)15(18)10-5-1-2-6-11(10)19-12/h1-7H,8H2,(H,16,17) |

InChI Key |

RBRKQSDAFTVFQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3O2)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.